

# Vabametkib (ABN401): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Vabametkib (ABN401) is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or protein overexpression, is a key driver in the pathogenesis and progression of various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3][4] Vabametkib was developed to target these MET-addicted cancers. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Vabametkib, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.

# **Discovery and Mechanism of Action**

**Vabametkib** was synthesized as a potent and selective inhibitor of the MET tyrosine kinase, featuring a pyridoxazine moiety that binds to the hinge region of the ATP binding site.[2] Molecular docking simulations have elucidated the binding mode of **Vabametkib** within the MET kinase domain, highlighting interactions stabilized by hydrogen bonds, hydrophobic interactions, and pi-stacking.[2] By occupying the ATP-binding pocket, **Vabametkib** effectively inhibits the kinase activity of c-MET, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[3][5]



## **Kinase Selectivity**

A key aspect of **Vabametkib**'s development was ensuring its high selectivity for c-MET to minimize off-target effects. Kinase profiling against a panel of 571 kinases demonstrated the high selectivity of **Vabametkib** for MET.[2]

## **Signaling Pathway**

The binding of Hepatocyte Growth Factor (HGF) to the c-MET receptor triggers its dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. This leads to the activation of several key pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival. **Vabametkib**'s inhibition of c-MET phosphorylation effectively blocks these downstream signals.





Click to download full resolution via product page

Figure 1: Vabametkib's Mechanism of Action in the c-MET Signaling Pathway.



# Preclinical Development In Vitro Efficacy

**Vabametkib** has demonstrated potent cytotoxic activity against a panel of MET-addicted cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be in the nanomolar range for these cell lines, with minimal effect on normal cells.[3]

| Cell Line         | Cancer Type                  | MET Status                         | Vabametkib IC50<br>(nM) |
|-------------------|------------------------------|------------------------------------|-------------------------|
| SNU-5             | Gastric Cancer               | Amplification                      | 2                       |
| SNU-620           | Gastric Cancer               | Amplification                      | 3                       |
| Hs746T            | Gastric Cancer               | Amplification, Exon 14<br>Skipping | 5                       |
| MKN45             | Gastric Cancer               | Amplification                      | 7                       |
| EBC-1             | Lung Cancer                  | Amplification                      | 10                      |
| H1993             | Lung Cancer                  | Amplification                      | 43                      |
| SNU-638           | Gastric Cancer               | Overexpression                     | 8                       |
| HFE145            | Normal Gastric<br>Epithelial | Normal                             | >10,000                 |
| Table 1: In Vitro |                              |                                    |                         |

Cytotoxicity of

Vabametkib in MET-

Addicted Cancer Cell

Lines.[3]

## **In Vivo Efficacy**

The anti-tumor activity of **Vabametkib** was evaluated in various xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). Oral administration of **Vabametkib** resulted in significant, dose-dependent tumor growth inhibition (TGI).



| Xenograft<br>Model | Cancer Type    | MET Status     | Dose (mg/kg) | TGI (%) |
|--------------------|----------------|----------------|--------------|---------|
| SNU-5 (CDX)        | Gastric Cancer | Amplification  | 3            | 24.47   |
| SNU-5 (CDX)        | Gastric Cancer | Amplification  | 30           | 89.49   |
| EBC-1 (CDX)        | Lung Cancer    | Amplification  | 10           | 51.26   |
| EBC-1 (CDX)        | Lung Cancer    | Amplification  | 30           | 77.85   |
| SNU-638 (CDX)      | Gastric Cancer | Overexpression | 10           | 65.31   |
| SNU-638 (CDX)      | Gastric Cancer | Overexpression | 30           | 78.68   |

Table 2: In Vivo

Anti-Tumor

Efficacy of

Vabametkib in

Xenograft

Models.[1]

## **Pharmacokinetics**

Pharmacokinetic studies were conducted in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of **Vabametkib**. The compound demonstrated favorable pharmacokinetic profiles with good oral bioavailability.



| Species                | Administr<br>ation | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | Tmax (h) | AUC<br>(ng·h/mL) | Bioavaila<br>bility (%) |
|------------------------|--------------------|-----------------|-----------------|----------|------------------|-------------------------|
| SD Rats                | IV                 | 1               | 289             | 0.08     | 358              | -                       |
| SD Rats                | Oral               | 10              | 1010            | 4        | 8540             | 42.1 - 56.2             |
| Beagle<br>Dogs         | IV                 | 1               | 243             | 0.08     | 412              | -                       |
| Beagle<br>Dogs         | Oral               | 10              | 304             | 2        | 2260             | 27.4 - 37.7             |
| Cynomolgu<br>s Monkeys | IV                 | 1               | 350             | 0.08     | 510              | -                       |
| Cynomolgu<br>s Monkeys | Oral               | 10              | 450             | 2        | 3200             | -                       |

Table 3:

Pharmacok

inetic

Parameter

s of

Vabametki

b in

Different

Species.[1]

[2]

# **Clinical Development**

**Vabametkib** is currently undergoing clinical evaluation to assess its safety, tolerability, and efficacy in patients with advanced solid tumors harboring c-MET dysregulation.

### **Phase 1 Trial**

A Phase 1 dose-escalation study was conducted in patients with advanced solid tumors. The trial established a favorable safety profile for **Vabametkib**, with no dose-limiting toxicities or treatment-related deaths reported. Notably, peripheral edema of grade 3 or higher, a common



adverse event with other c-MET inhibitors, was not observed.[6] The study also provided preliminary evidence of anti-tumor activity, with two partial responses noted.[7]

### **Phase 2 Trial**

An ongoing global Phase 2 trial (NCT05541822) is evaluating **Vabametkib** in patients with NSCLC harboring MET exon 14 skipping mutations.[1][3] Encouraging interim results were presented at the 2024 ASCO Annual Meeting.

| Efficacy Endpoint                                                             | Result      |
|-------------------------------------------------------------------------------|-------------|
| Objective Response Rate (ORR)                                                 | 54%         |
| Median Progression-Free Survival (mPFS)                                       | 11.6 months |
| Disease Control Rate (DCR)                                                    | 97.3%       |
| Table 4: Interim Efficacy Results from the Phase 2 Trial of Vabametkib.[2][5] |             |

In terms of safety, **Vabametkib** demonstrated a favorable profile compared to other MET inhibitors.

| Adverse Event        | Vabametkib | Tabrecta | Tepmetko |  |
|----------------------|------------|----------|----------|--|
| Grade ≥3 TRAEs       | 10%        | 37.6%    | 28%      |  |
| Table 5: Comparative |            |          |          |  |
| Safety Profile of    |            |          |          |  |
| Vabametkib.[5]       |            |          |          |  |

A combination therapy of **Vabametkib** with Lazertinib, a third-generation EGFR TKI, is also being investigated in a separate cohort of the Phase 2 trial for patients with EGFR-mutant NSCLC who have developed resistance to EGFR TKIs.[8][9][10]

# Experimental Protocols Western Blot Analysis for c-MET Signaling



This protocol describes the methodology for assessing the inhibition of c-MET phosphorylation and downstream signaling by **Vabametkib**.





### Click to download full resolution via product page

### Figure 2: General Workflow for Western Blot Analysis.

- Cell Culture and Treatment: MET-addicted cancer cells (e.g., SNU-5, EBC-1) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of Vabametkib (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours).
- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
- SDS-PAGE: Equal amounts of protein (e.g., 20-30 μg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).
- Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then
  incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at
  room temperature.
- Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

# In Vivo Xenograft Study



This protocol outlines the procedure for evaluating the anti-tumor efficacy of **Vabametkib** in a mouse xenograft model.

- Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.
- Cell Implantation: A suspension of MET-addicted cancer cells (e.g., 5 x 10<sup>6</sup> EBC-1 cells) in a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). The mice are then randomized into treatment and control groups.
- Drug Administration: Vabametkib is administered orally once daily at specified doses (e.g., 10 mg/kg, 30 mg/kg). The control group receives the vehicle.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

### **Molecular Docking Simulation**

This protocol provides a general outline for the computational modeling of **Vabametkib**'s interaction with the c-MET kinase domain.

- Protein and Ligand Preparation: The 3D crystal structure of the c-MET kinase domain is
  obtained from the Protein Data Bank (PDB). The structure of Vabametkib is generated and
  optimized using a molecular modeling software.
- Binding Site Definition: The ATP-binding site of the c-MET kinase domain is defined as the target for docking.
- Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding conformation and affinity of Vabametkib within the defined binding site.
- Pose Analysis and Scoring: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Vabametkib and the



amino acid residues of the c-MET kinase domain. The poses are ranked based on a scoring function that estimates the binding free energy.

### Conclusion

Vabametkib (ABN401) has emerged as a promising, highly selective c-MET inhibitor with a favorable preclinical and clinical profile. Its potent anti-tumor activity in MET-addicted cancers, combined with a superior safety profile compared to other MET inhibitors, positions it as a potential best-in-class therapeutic. Ongoing clinical trials, both as a monotherapy and in combination with other targeted agents, will further elucidate its role in the treatment of various solid tumors driven by c-MET dysregulation. The comprehensive data and methodologies presented in this guide underscore the robust scientific foundation for the continued development of Vabametkib as a valuable addition to the armamentarium of precision oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. [ASCO] Abion unveils Phase 2 trial results for 'vabametkib' monotherapy in cancer treatment < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]</li>
- 3. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Imaging of c-Met Kinase Activity PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abion unveils phase 2 cut-off results for vabametkib and combination strategy with lazertinib at ASCO 2024 < Pharma < Article KBR [koreabiomed.com]
- 6. researchgate.net [researchgate.net]
- 7. ABN401 ABION BIO [abionbio.com]
- 8. Abion Announces Barvamekip Phase 2 Clinical Trial Cutoff at US ASCO The Asia Business Daily [asiae.co.kr]



- 9. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vabametkib (ABN401): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8514164#vabametkib-abn401-discovery-and-development]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com